
Trimethyl(thiophen-3-ylethynyl)silane
概要
説明
Trimethyl(thiophen-3-ylethynyl)silane, also known as TES, is a silane compound with three methyl groups attached to a thiophen-3-ylethynyl group. It is a versatile molecule with a wide range of applications in the fields of science and technology. TES has been used in various research studies, and its potential for use in a variety of applications is still being explored.
科学的研究の応用
Synthesis and Chemical Reactions
Trimethyl(thiophen-3-ylethynyl)silane is involved in various synthesis processes and chemical reactions:
- Synthesis of Hexa-Substituted Benzenes : It reacts with dimethyl acetylenecarboxylates to obtain benzene derivatives with high selectivity and good yields (Zhou Li-shan, 2012).
- Formation of Polymers in Gas Phase : Ultraviolet laser irradiation of gaseous this compound leads to the chemical vapor deposition of solid organosilicon polymers, a unique way for synthesizing polytrialkylsiloxy-substituted macromolecules (J. Pola et al., 2001).
- Catalysis in Organic Synthesis : It undergoes Tetrabutylammonium fluoride-catalyzed addition to aldehydes, ketones, and trifluoromethyl ketones, forming propargylic alcohols (V. Chintareddy et al., 2011).
- Palladium/Copper Dual Catalysis : It's used in cross-coupling reactions of aryl(trialkyl)silanes with aryl bromides, applicable to the synthesis of poly(thiophene-fluorene)s (Takeshi Komiyama et al., 2018).
Electronic and Photophysical Properties
The compound plays a role in materials science, particularly in the development of electronic and photophysical materials:
- Organic Transistors : this compound derivatives have been used in the synthesis of organic transistors. Its bulky side-chain substituents impact the molecule's packing in thin film, affecting transistor mobility (M. Tang et al., 2008).
- Photophysical Studies : Amidetethered organosilatranes, involving trimethoxysilanes coupled with aromatic moieties including thiophene, display interesting photophysical properties and potential for advanced analytical applications (Gurjaspreet Singh et al., 2015).
Surface Modifications and Protective Groups
This compound also finds use in surface chemistry and as a protective group:
- Patterned Surface Modifications : Its derivatives have been used for patterned surface modifications, showing photochemical properties that are advantageous for surface engineering (A. Lex et al., 2008).
- Protecting Group in Synthesis : The 2,4,6-Trimethoxyphenyl unit, a component in this compound derivatives, serves as a unique protecting group for silicon in various synthetic applications (Friedrich Popp et al., 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
trimethyl(2-thiophen-3-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12SSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUQFUWWPCIZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394708 | |
| Record name | Trimethyl[(thiophen-3-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130995-13-0 | |
| Record name | 3-[2-(Trimethylsilyl)ethynyl]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130995-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl[(thiophen-3-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilylethynyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Trimethyl(thiophen-3-ylethynyl)silane in the presented research?
A1: this compound acts as a reactant in the study. The research demonstrates the effectiveness of tetrabutylammonium fluoride (TBAF) as a catalyst for adding trialkylsilylalkynes, such as this compound, to aldehydes, ketones, and trifluoromethyl ketones. [] The reaction involving this compound results in the formation of a propargylic alcohol, showcasing the potential of this method for synthesizing complex molecules.
Q2: What is the significance of using TBAF as a catalyst in this specific reaction with this compound?
A2: The research highlights the advantage of TBAF as a catalyst due to the mild reaction conditions it offers – room temperature in THF solvent. [] This is significant because it allows for a broader range of functional groups, including potentially sensitive ones, to be present in the reactants without undergoing undesired side reactions. This is particularly relevant for this compound, which contains a thiophene ring that could be susceptible to harsh reaction conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)
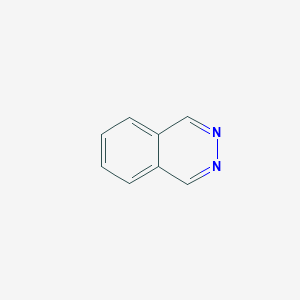

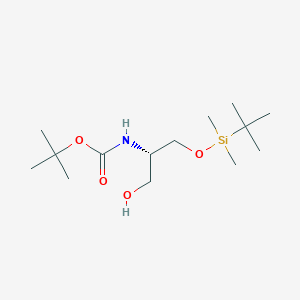

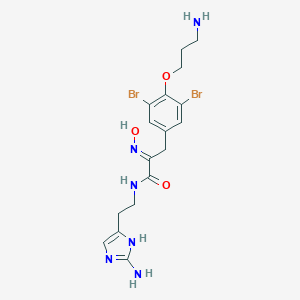

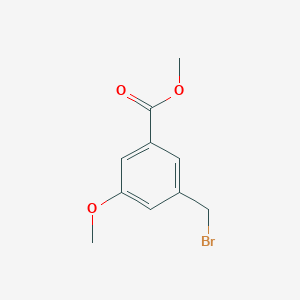
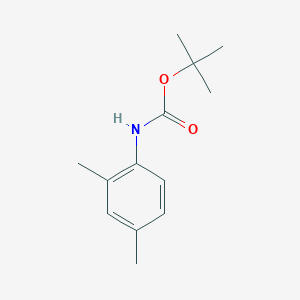


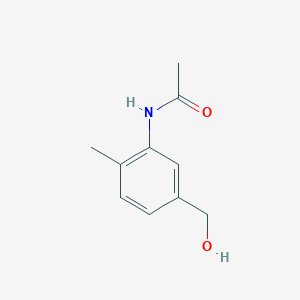
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)